2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .
Synthesis Analysis
The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .Molecular Structure Analysis
The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .Chemical Reactions Analysis
The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .Scientific Research Applications
Identification and Analysis of Volatile Compounds
A classic application of 2,4-dinitrophenylhydrazones involves the identification of volatile carbonyl compounds in food products, such as in the study where volatile flavor fractions from Cheddar cheese were isolated and analyzed. The study utilized 2,4-dinitrophenylhydrazones for identifying a range of carbonyl compounds, demonstrating its role in food chemistry and flavor analysis (Day, Bassette, & Keeney, 1960).
Synthesis and Characterization of Metal Complexes
2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone serves as a ligand in the synthesis of metal complexes, offering insights into coordination chemistry and materials science. Research on synthesizing and characterizing Co(II), Ni(II), and Cu(II) complexes with this hydrazone highlights its importance in developing compounds with potential applications in catalysis, magnetic materials, and sensors (Batı, Taş, & Davran, 2006).
Oxidative Stress and Protein Analysis
The reaction of carbonyl derivatives of amino acids with 2,4-dinitrophenylhydrazine, forming hydrazones, serves as a method for estimating the rate of protein oxidative destruction. This technique is significant in clinical and biochemical studies for assessing oxidative stress and protein damage within the body, highlighting its utility in medical diagnostics and research (Dubinina et al., 1995).
Workplace Monitoring and Environmental Analysis
In environmental science and occupational health, 2,4-dinitrophenylhydrazones are utilized for monitoring hazardous compounds, such as oximes in workplace air. A study developed a liquid chromatographic method for determining oximes in air samples by using 2,4-dinitrophenylhydrazine-coated silica gel cartridges, illustrating its application in environmental monitoring and worker safety (Kempter, Büldt, & Karst, 1999).
Antibacterial and Antioxidant Activity
The synthesis of 2,4-dinitrophenylhydrazone derivatives explores their biological activity, including antibacterial and antioxidant properties. This research avenue is crucial for discovering new therapeutic agents and understanding the chemical basis of their activity (Ere et al., 2020).
properties
IUPAC Name |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZDRNKABQCMK-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430352 |
Source
|
Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
CAS RN |
2256-00-0 |
Source
|
Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.